2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
Description
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O4S/c1-23-14-7-10(8-15(24-2)16(14)25-3)17-21-22-18(26-17)27-9-11-12(19)5-4-6-13(11)20/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPVTKWGIRNKRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SCC3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the sulfanyl group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.
Attachment of the chlorofluorophenyl and trimethoxyphenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate halogenated or boronated precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chlorofluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted chlorofluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfanyl group could facilitate interactions with thiol-containing proteins, while the oxadiazole ring could participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride
- Ethyl (RS)-2-chloro-3-(2-chloro-5-(4-difluoromethyl-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)-4-fluorophenyl)propionate
Uniqueness
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is unique due to the combination of its structural features, including the oxadiazole ring, the sulfanyl group, and the specific substitution pattern on the phenyl rings. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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